molecular formula C12H19Cl2N3O B2996806 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride CAS No. 1181536-52-6

1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride

Cat. No. B2996806
CAS RN: 1181536-52-6
M. Wt: 292.2
InChI Key: LCFIKCQOEXVERP-UHFFFAOYSA-N
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Description

1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride, also known as DMAB, is a chemical compound that has gained significant attention in the field of scientific research. DMAB is a benzodiazepine derivative and has been found to possess various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Diversity

Research on benzodiazole derivatives and similar compounds focuses on generating structurally diverse libraries through various chemical reactions. For example, studies have demonstrated the synthesis of a wide range of compounds via alkylation and ring closure reactions, yielding derivatives with potential applications in materials science, pharmacology, and as intermediates in organic synthesis. These methodologies allow for the creation of dithiocarbamates, thioethers, pyrazolines, pyridines, benzodiazepines, and other heterocyclic compounds, indicating the versatility of these chemical frameworks in generating new materials and drugs (Roman, 2013).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting effects, showing significant potential in protecting metals against corrosion in acidic environments. These studies reveal the effectiveness of such compounds in forming protective layers on metal surfaces, thereby reducing corrosion rates. This application is crucial in industries where metal longevity and integrity are essential, such as in pipelines and structural materials (Hu et al., 2016).

Polymer Modification and Medical Applications

Research has also explored the modification of polymers through condensation reactions with various amines, including benzodiazole derivatives. Such modifications have led to polymers with enhanced properties, including increased thermal stability and improved biological activity, making them suitable for medical applications like drug delivery systems and tissue engineering (Aly et al., 2015).

Antimicrobial and Antitumor Activities

Compounds structurally related to benzodiazoles have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies highlight the potential of such derivatives in developing new therapeutic agents. The diverse chemical structures allow for targeted modifications to enhance biological activity against specific pathogens or cancer cell lines, offering pathways for new drug development (Asiri & Khan, 2010).

Optical and Electronic Properties

The synthesis of antipyrine derivatives and their analysis for optical properties have opened avenues for their application in optoelectronic devices. These studies contribute to the understanding of how structural modifications can influence the electronic and optical behavior of materials, which is essential for designing better electronic components, photovoltaic cells, and optical sensors (El-Ghamaz et al., 2017).

properties

IUPAC Name

1-amino-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-8-3-11-12(4-9(8)2)15(7-14-11)6-10(16)5-13;;/h3-4,7,10,16H,5-6,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFIKCQOEXVERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride

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